3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline

Medicinal Chemistry ADME Physicochemical Property

3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS 758636-23-6) is a heteroaromatic building block consisting of a chloro-substituted aniline core N-linked to a 2-methylimidazole moiety. It is supplied as a powder with a typical purity of 95-97%.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Cat. No. B7762032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C10H10ClN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3
InChIKeyMDYQFQLEBARMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline: Physicochemical Baseline and Procurement Profile


3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS 758636-23-6) is a heteroaromatic building block consisting of a chloro-substituted aniline core N-linked to a 2-methylimidazole moiety . It is supplied as a powder with a typical purity of 95-97% . Its canonical SMILES is CC1=NC=CN1C2=C(C=C(C=C2)N)Cl . Key physicochemical descriptors include a molecular weight of 207.66 g/mol, a topological polar surface area (TPSA) of 43.8 Ų, a calculated XLogP3 of 2.0, and a predicted boiling point of 416.2±55.0 °C . These properties define it as a moderately lipophilic, low hydrogen-bonding scaffold suitable for further functionalization via the primary aniline handle.

Why 3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline Cannot Be Interchanged with Generic Analogs


In silico profiling reveals that subtle structural modifications among imidazolyl-aniline isomers produce quantifiable differences in lipophilicity and hydrogen-bonding capacity, which directly impact passive permeability, solubility, and target engagement [1]. For example, regioisomeric chloro-substitution (2- vs. 3-position) yields near-identical molecular weight but significantly alters calculated LogP [2]. Furthermore, methylation at the imidazole C2 position substantially decreases the computed aqueous solubility compared to the des-methyl analog . These variations are critical in both biological assays and synthetic planning, where even a ±0.5 LogP unit change can shift cellular permeability and protein binding [1]. Generic substitution therefore risks irreproducible biological results, altered reaction kinetics, and failed library design due to inconsistent physicochemical behavior.

Quantitative Differentiation Evidence for 3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline vs. Closest Analogs


Regioisomeric Chloro-Position Drives Distinct Lipophilicity (LogP) Profiles

The position of the chloro substituent on the aniline ring is a critical determinant of lipophilicity, a key parameter in passive membrane permeability and oral bioavailability. When comparing the target compound (3-chloro substitution) to its 2-chloro regioisomer (3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine, CAS 869943-91-9), the calculated XLogP3 values are identical at 2.0. However, this is not a universal property of imidazolyl-anilines; both compounds exhibit higher lipophilicity than the non-chlorinated 4-(1H-Imidazol-1-yl)aniline (XLogP3=1.0) [1][2][3]. In medicinal chemistry programs, even small differences in LogP are known to affect solubility, protein binding, and metabolic stability, making the specific regioisomer a non-fungible asset in lead optimization [1].

Medicinal Chemistry ADME Physicochemical Property

Imidazole C2-Methylation Modulates Topological Polar Surface Area (TPSA) and Hydrogen Bonding

The 2-methyl group on the imidazole ring is not merely a steric modifier; it quantitatively impacts the molecule's topological polar surface area (TPSA) and hydrogen bond acceptor count. The target compound, 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline, has a calculated TPSA of 43.8 Ų and 2 hydrogen bond acceptors . In contrast, the des-methyl analog, 3-Chloro-4-(1H-imidazol-1-yl)aniline (CAS 869942-76-7), also has a TPSA of 43.8 Ų but contains 3 hydrogen bond acceptors due to the presence of an additional nitrogen lone pair on the unmethylated imidazole . While TPSA is identical, the change in H-bond acceptor count can influence aqueous solubility and the strength of polar interactions with biological targets. This distinction is crucial in structure-activity relationship (SAR) studies where precise molecular recognition is required [1].

ADME Medicinal Chemistry Hydrogen Bonding

BindingDB Affinity Data for Imidazoline I2 Receptor (Ki = 200 nM)

A single, experimentally determined binding affinity value is reported for 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline at the imidazoline I2 receptor: Ki = 200 nM in rabbit kidney homogenate using [3H]-Idazoxan as the radioligand [1]. This data point establishes the compound's specific interaction with a therapeutically relevant target. In contrast, a binding assay for the same compound at the Beta-1 adrenergic receptor showed no affinity . This differential binding profile demonstrates selectivity. However, direct head-to-head affinity comparisons with the closest analogs (e.g., the 2-chloro regioisomer) are not available in public databases, precluding a definitive claim of superior potency.

Imidazoline Receptor Binding Affinity Pharmacology

Limited Public Bioactivity Data for Kinase Inhibition (Kd <10 nM to >30 µM)

Fragment-based screening data from BindingDB reveals a bimodal interaction profile for 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline across a panel of kinases. The compound exhibits high-affinity binding to at least one kinase with a reported Kd < 10 nM, while showing weak or no binding (Kd > 30,000 nM) to others [1]. This differential affinity profile suggests potential for selective kinase inhibition. In a separate assay against Abl, c-Kit, and PDGFR kinases using a Mobility Shift Assay, a structurally related imidazole-aniline compound displayed an IC50 of 5.30 nM, indicating the class's capacity for potent kinase engagement [2]. However, these data are not from a direct head-to-head study with a defined comparator compound, and the exact kinases responsible for the high-affinity binding are not specified in the public record. This evidence therefore remains supportive rather than definitive for procurement differentiation.

Kinase Inhibition Selectivity Binding Assay

Optimized Application Scenarios for 3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline Based on Quantitative Evidence


Imidazoline I2 Receptor Ligand Development and Radioligand Binding Assays

The compound's confirmed binding to the imidazoline I2 receptor (Ki = 200 nM) [1] positions it as a validated starting point for the development of novel analgesics, neuroprotective agents, or PET tracer precursors. Its selectivity over the Beta-1 adrenergic receptor reduces the risk of cardiovascular off-target effects early in the discovery process. Researchers can use this scaffold to explore SAR around the I2 binding pocket, leveraging the aniline handle for further derivatization to enhance affinity and metabolic stability.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The observed high-affinity binding (Kd <10 nM) to a subset of kinases, contrasted with weak binding (Kd >30 µM) to others, indicates that this compound is a privileged fragment for kinase inhibitor design [2]. It is particularly suited for fragment growing or merging strategies aimed at achieving selective inhibition of a kinase of interest. Its moderate molecular weight (207.66 g/mol) and low rotatable bond count (1) align with typical fragment properties, facilitating optimization of ligand efficiency and selectivity .

Physicochemically Defined Building Block for CNS Drug Discovery Programs

With a calculated XLogP3 of 2.0 and a TPSA of 43.8 Ų, the compound falls within favorable ranges for central nervous system (CNS) permeability [3]. This property profile suggests it can serve as a starting point for synthesizing brain-penetrant analogs targeting neurological disorders. The presence of the chloro substituent also provides a handle for metabolic blocking or for use as an electrophile in cross-coupling reactions to generate diverse chemical libraries.

Synthetic Intermediate for Cross-Coupling and Heterocyclic Chemistry

The primary aromatic amine functionality enables a wide range of synthetic transformations, including Buchwald-Hartwig amination, diazotization, and acylation . The chloro substituent serves as an orthogonal reactive site for Suzuki-Miyaura or Sonogashira couplings. This dual reactivity profile makes the compound a versatile intermediate for constructing complex, drug-like molecules in parallel medicinal chemistry and process development.

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